molecular formula C14H13N3O B3168367 1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine CAS No. 927996-80-3

1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine

Cat. No.: B3168367
CAS No.: 927996-80-3
M. Wt: 239.27 g/mol
InChI Key: YEFBINZXOMLZTB-UHFFFAOYSA-N
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Description

1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine is a heterocyclic compound featuring a 2,3-dihydroindole (indoline) scaffold substituted at the 1-position with a pyridine-3-carbonyl group and at the 5-position with an amine. Its synthesis likely involves coupling a pyridine-3-carbonyl chloride with a 2,3-dihydroindole precursor, analogous to methods described for related compounds ().

Properties

IUPAC Name

(5-amino-2,3-dihydroindol-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c15-12-3-4-13-10(8-12)5-7-17(13)14(18)11-2-1-6-16-9-11/h1-4,6,8-9H,5,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFBINZXOMLZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)N)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine typically involves the condensation of pyridine-3-carboxylic acid with 2,3-dihydro-1H-indole-5-amine. This reaction can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods: For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or carbonyl derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2- and 4-positions, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

    Oxidation: N-oxides and carbonyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The 2,3-dihydro-1H-indol-5-amine scaffold is a versatile framework modified with diverse substituents to tune biological activity, solubility, or stability. Below is a comparison of 1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine with structurally analogous compounds:

Table 1: Comparison of Key Structural Features

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (Da) Key References
1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine Pyridine-3-carbonyl C₁₅H₁₃N₃O 251.29
1-(thiophene-2-sulfonyl)-2,3-dihydro-1H-indol-5-amine Thiophene-2-sulfonyl C₁₂H₁₂N₂O₂S₂ 280.37
1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine Cyclopropanesulfonyl C₁₁H₁₄N₂O₂S 238.31
1-(Propane-2-sulfonyl)-2,3-dihydro-1H-indol-5-amine Isopropyl sulfonyl C₁₁H₁₆N₂O₂S 240.33
1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine Tetrahydropyran-4-carbonyl C₁₄H₁₈N₂O₂ 246.31

Key Observations:

Electron-Withdrawing vs. Cyclopropanesulfonyl and isopropyl sulfonyl substituents () may enhance metabolic stability compared to ester or amide-linked groups.

Solubility and Bioavailability :

  • The pyridine-3-carbonyl group may improve water solubility due to its polar nature, whereas sulfonyl or tetrahydropyranyl groups () could increase lipophilicity, affecting membrane permeability.

Biological Activity :

  • While specific data for the target compound are lacking, related indoline derivatives exhibit diverse activities. For example, sulfonamide-substituted indolines are explored as kinase inhibitors (), and 1-(indolin-5-yl)methanamines show promise in CNS drug discovery ().

Biological Activity

1-(Pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Structural Information

  • Molecular Formula : C14H13N3O
  • Molecular Weight : 239.27 g/mol
  • CAS Number : 927996-80-3
  • SMILES Notation : C1CN(C2=C1C=C(C=C2)N)C(=O)C3=CN=CC=C3
  • InChIKey : YEFBINZXOMLZTB-UHFFFAOYSA-N

Overview of Biological Activities

The compound exhibits a range of biological activities primarily associated with indole derivatives. Indole-containing compounds are known for their diverse pharmacological properties, including:

  • Anticancer Activity : Many indole derivatives have shown promising results against various cancer cell lines.
  • Anti-inflammatory Effects : Indole compounds often exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Antimicrobial Properties : Some studies have indicated that indole derivatives can act against bacterial and fungal infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including those structurally related to 1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine. For instance, Zhang et al. (2023) reported that indole-based compounds exhibited significant cytotoxicity against human cancer cell lines such as H460, A549, and HT-29. The presence of the indole moiety is crucial for enhancing the activity against these cells .

The exact mechanism of action for 1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets involved in cell proliferation and apoptosis pathways. Indole derivatives often modulate signaling pathways such as PI3K/Akt and MAPK, which are critical in cancer progression .

Table 1: Summary of Biological Activities of Indole Derivatives

Compound NameActivity TypeCell Lines TestedIC50 (µg/mL)Reference
1-(Pyridine-3-carbonyl)-2,3-dihydro...AnticancerA549208.58
2-amino-3-cyano derivativesAnticancerH460, HT-2993.1
Indole-based compoundsAnti-inflammatoryVariousN/A
Indole derivativesAntimicrobialStaphylococcus aureusMIC = 33 μM

Q & A

Q. What are the recommended synthetic routes for 1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine, and how can reaction conditions be optimized?

A common synthetic approach involves multi-component reactions under reflux conditions. For example, analogous indole derivatives have been synthesized using 1H-indole-3-carbaldehyde, ketones, and guanidine nitrate in ethanol, followed by purification via column chromatography . Optimization may include varying solvents (e.g., ethanol vs. DMF), temperature gradients, and catalytic additives (e.g., acetic acid) to enhance yield and purity. Reaction progress should be monitored via TLC or HPLC.

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the molecular structure, particularly for verifying the pyridine carbonyl and dihydroindole moieties . Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation, while IR spectroscopy can identify functional groups like the carbonyl stretch (~1650–1700 cm⁻¹) . For crystalline samples, X-ray diffraction (XRD) with SHELXL refinement is recommended for absolute configuration determination .

Q. How can researchers assess the preliminary antimicrobial activity of this compound?

Standard protocols include broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Aspergillus niger). Zone-of-inhibition assays on agar plates provide complementary data. Positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) are essential to validate results .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in crystallographic data during structural refinement?

Crystallographic contradictions, such as twinning or disorder, can be addressed using SHELXL’s robust refinement tools. For high-resolution data, anisotropic displacement parameters improve model accuracy. Twinned data require the HKLF 5 format in SHELXL to handle overlapping reflections . Hydrogen bonding and π-π stacking interactions should be validated against electron density maps (e.g., Fo-Fc maps) to resolve ambiguities.

Q. How can molecular docking simulations elucidate the interaction mechanisms between this compound and target proteins like the androgen receptor (AR)?

Docking software (e.g., AutoDock Vina) can predict binding poses by simulating ligand-receptor interactions. Key steps include:

  • Preparing the ligand (protonation states, energy minimization).
  • Grid box placement around the AR ligand-binding domain (residues LEU704, GLY708).
  • Scoring binding affinities (ΔG values) and analyzing hydrogen bonds/hydrophobic contacts .
    For validation, compare docking results with mutagenesis studies or co-crystal structures (if available).

Q. What experimental approaches are used to evaluate the environmental fate and biodegradation pathways of this compound?

Long-term ecological studies should combine:

  • Laboratory assays : Aerobic/anaerobic biodegradation tests (OECD 301/311 guidelines) to assess metabolic breakdown.
  • Computational modeling : Quantitative Structure-Activity Relationship (QSAR) models to predict persistence and bioaccumulation .
  • Ecotoxicology : In vitro assays (e.g., algal growth inhibition, Daphnia mortality) to evaluate acute/chronic toxicity .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Re-evaluate force field parameters in docking studies to ensure accurate ligand flexibility.
  • Validate assay conditions : Check for false negatives due to solubility issues (e.g., using DMSO concentration ≤1%).
  • Cross-reference with structural analogs : Compare results with structurally related compounds to identify SAR trends .

Methodological Best Practices

Q. What quality control measures are critical for reproducible synthesis?

  • Purity checks : HPLC (≥98% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values).
  • Batch consistency : Use standardized protocols for solvent drying and reagent stoichiometry.

Q. How can researchers enhance the reliability of molecular docking results?

  • Ensemble docking : Account for protein flexibility by docking into multiple receptor conformations.
  • Free energy calculations : Use Molecular Dynamics (MD) simulations (e.g., AMBER) to refine binding poses and compute ΔG via MM-PBSA .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine

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